molecular formula C16H9F3N4OS B5977926 N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine

N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine

Numéro de catalogue B5977926
Poids moléculaire: 362.3 g/mol
Clé InChI: AYULLHRYBLVTJR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine” is a chemical compound with the molecular formula C16H9F3N4OS . Its average mass is 362.329 Da and its monoisotopic mass is 362.044922 Da .


Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . For instance, the synthesis of 2-trifluoromethyl thiazoles involves a [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzoxazol-2-amine core substituted with a 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl group . Further analysis would require more specific data or computational modeling.

Mécanisme D'action

N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine is a hypoxia-activated prodrug that is selectively activated in hypoxic regions of tumors. Hypoxia is a common feature of solid tumors and is associated with tumor aggressiveness and resistance to therapy. This compound is activated by the enzyme nitroreductase, which is upregulated in hypoxic regions of tumors. The activation of this compound results in the release of the cytotoxic agent bromo-isophosphoramide mustard (Br-IPM), which induces DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce tumor cell death and inhibit tumor growth in preclinical models. It has also been shown to decrease tumor hypoxia and increase tumor perfusion, which may enhance the delivery of chemotherapy and radiation therapy to tumors. This compound has also been shown to modulate the immune response to tumors, which may enhance the efficacy of immunotherapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine is its selective activation in hypoxic regions of tumors, which may reduce off-target toxicity. This compound has also shown efficacy in a wide range of tumor types and has the potential to enhance the efficacy of radiation therapy and chemotherapy. However, this compound has some limitations for lab experiments, including its relatively short half-life and the need for hypoxic conditions for activation.

Orientations Futures

For N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine development include the optimization of dosing and scheduling, the development of combination therapies with other cancer treatments, and the identification of biomarkers for patient selection. This compound may also have potential applications in other hypoxic diseases, such as ischemic heart disease and stroke. Further preclinical and clinical studies are needed to fully understand the potential of this compound for cancer treatment and other hypoxic diseases.
Conclusion:
In conclusion, this compound is a hypoxia-activated prodrug that has shown promising results in preclinical studies for cancer treatment. Its selective activation in hypoxic regions of tumors and potential to enhance the efficacy of radiation therapy and chemotherapy make it an attractive candidate for cancer treatment. Further preclinical and clinical studies are needed to fully understand the potential of this compound for cancer treatment and other hypoxic diseases.

Méthodes De Synthèse

The synthesis of N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine involves the reaction of 4-(2-thienyl)-6-(trifluoromethyl)pyrimidine-2-amine with 2-amino-3-nitrophenol in the presence of a base to form the benzoxazole ring. The resulting compound is then reduced to the amine using palladium on carbon in the presence of hydrogen gas. The final product is a white crystalline powder that is soluble in DMSO and ethanol.

Applications De Recherche Scientifique

N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine has been extensively studied in preclinical models of cancer, including xenograft models and patient-derived tumor models. It has shown efficacy in a wide range of cancer types, including breast, lung, pancreatic, and colon cancer. This compound has also been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical models.

Propriétés

IUPAC Name

N-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N4OS/c17-16(18,19)13-8-10(12-6-3-7-25-12)20-14(22-13)23-15-21-9-4-1-2-5-11(9)24-15/h1-8H,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYULLHRYBLVTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.